3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde
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Overview
Description
3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a chloro group at the 3-position and a 2-methyl-1H-imidazol-1-yl group at the 4-position of the benzaldehyde ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Substitution Reaction: The chloro group is introduced at the 3-position of the benzaldehyde ring through a substitution reaction using appropriate chlorinating agents.
Coupling Reaction: The 2-methyl-1H-imidazol-1-yl group is coupled to the benzaldehyde ring using a suitable coupling reagent under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzoic acid.
Reduction: 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The chloro and aldehyde groups can also participate in chemical reactions that alter the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Lacks the chloro and methyl groups, resulting in different chemical properties.
3-[(1H-Imidazol-1-yl)methyl]benzaldehyde: Contains a different substitution pattern on the benzaldehyde ring.
Uniqueness
3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde is unique due to the presence of both the chloro and 2-methyl-1H-imidazol-1-yl groups, which confer distinct chemical and biological properties
Biological Activity
3-Chloro-4-(2-methyl-1H-imidazol-1-YL)benzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant data from case studies and research findings.
Chemical Formula: C11H9ClN2O
Molecular Weight: 220.66 g/mol
CAS Number: 1699260-73-5
Appearance: White to off-white solid
Purity: ≥97.0% (HPLC)
Antibacterial Activity
Research has demonstrated that this compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.0048 |
Bacillus subtilis | 0.0195 |
These results suggest that the compound's activity may be attributed to the presence of the chlorine atom and the imidazole ring, which enhance its interaction with bacterial cell membranes .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. It was tested against Candida albicans and other fungal strains, yielding promising results.
Fungal Strain | MIC (mg/mL) |
---|---|
Candida albicans | 0.0048 |
Fusarium oxysporum | 0.039 |
The antifungal activity was particularly notable, with the compound demonstrating a capacity to inhibit fungal growth effectively at low concentrations .
Anticancer Properties
Emerging research indicates that this compound may possess anticancer properties. A study explored its effects on various cancer cell lines, including breast and colon cancer cells.
Case Study: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.6 |
HT-29 (Colon Cancer) | 12.3 |
The results indicate that the compound may serve as a lead for developing novel anticancer agents .
The biological activity of this compound is likely due to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity: The imidazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption: The hydrophobic nature allows it to penetrate lipid membranes, leading to cell lysis.
- Apoptosis Induction in Cancer Cells: The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
Properties
Molecular Formula |
C11H9ClN2O |
---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-4-(2-methylimidazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H9ClN2O/c1-8-13-4-5-14(8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3 |
InChI Key |
RDMDWXRGHFSRQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=C(C=C(C=C2)C=O)Cl |
Origin of Product |
United States |
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